Cas no 964-78-3 (N1-(2,4-Dinitrophenyl)benzene-1,2-diamine)

N1-(2,4-Dinitrophenyl)benzene-1,2-diamine 化学的及び物理的性質
名前と識別子
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- N~1~-(2,4-dinitrophenyl)-1,2-benzenediamine
- N1-(2,4-Dinitrophenyl)benzene-1,2-diamine
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- インチ: 1S/C12H10N4O4/c13-9-3-1-2-4-10(9)14-11-6-5-8(15(17)18)7-12(11)16(19)20/h1-7,14H,13H2
- InChIKey: SHZZSCLMMWLSRF-UHFFFAOYSA-N
- SMILES: C1(=C(C=CC(=C1)[N+](=O)[O-])NC1C=CC=CC=1N)[N+](=O)[O-]
N1-(2,4-Dinitrophenyl)benzene-1,2-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1264299-50mg |
N1-(2,4-Dinitrophenyl)benzene-1,2-diamine |
964-78-3 | 98% | 50mg |
$455 | 2024-06-05 | |
A2B Chem LLC | AX94492-50mg |
N1-(2,4-Dinitrophenyl)benzene-1,2-diamine |
964-78-3 | 98% | 50mg |
$230.00 | 2024-04-19 | |
1PlusChem | 1P01FC7W-50mg |
N1-(2,4-Dinitrophenyl)benzene-1,2-diamine |
964-78-3 | 98% | 50mg |
$268.00 | 2024-04-19 | |
A2B Chem LLC | AX94492-10mg |
N1-(2,4-Dinitrophenyl)benzene-1,2-diamine |
964-78-3 | 98% | 10mg |
$140.00 | 2024-07-18 | |
eNovation Chemicals LLC | Y1264299-100mg |
N1-(2,4-Dinitrophenyl)benzene-1,2-diamine |
964-78-3 | 98% | 100mg |
$2120 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633086-50mg |
N1-(2,4-dinitrophenyl)benzene-1,2-diamine |
964-78-3 | 98% | 50mg |
¥2875.00 | 2024-04-23 | |
A2B Chem LLC | AX94492-100mg |
N1-(2,4-Dinitrophenyl)benzene-1,2-diamine |
964-78-3 | 98% | 100mg |
$1200.00 | 2024-07-18 | |
eNovation Chemicals LLC | Y1264299-100mg |
N1-(2,4-Dinitrophenyl)benzene-1,2-diamine |
964-78-3 | 98% | 100mg |
$2120 | 2025-02-19 | |
eNovation Chemicals LLC | Y1264299-10mg |
N1-(2,4-Dinitrophenyl)benzene-1,2-diamine |
964-78-3 | 98% | 10mg |
$320 | 2025-02-21 | |
eNovation Chemicals LLC | Y1264299-10mg |
N1-(2,4-Dinitrophenyl)benzene-1,2-diamine |
964-78-3 | 98% | 10mg |
$320 | 2025-02-19 |
N1-(2,4-Dinitrophenyl)benzene-1,2-diamine 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
N1-(2,4-Dinitrophenyl)benzene-1,2-diamineに関する追加情報
N1-(2,4-Dinitrophenyl)benzene-1,2-diamine: A Comprehensive Overview
N1-(2,4-Dinitrophenyl)benzene-1,2-diamine is a compound with the CAS number 964-78-3, which has garnered significant attention in various scientific and industrial applications. This compound is characterized by its unique chemical structure, which includes a benzene ring substituted with two amino groups and a 2,4-dinitrophenyl group. The benzene-1,2-diamine moiety serves as a versatile platform for further chemical modifications, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the importance of N1-(2,4-Dinitrophenyl)benzene-1,2-diamine in the development of advanced materials and pharmaceuticals. Researchers have explored its potential as a precursor for synthesizing heterocyclic compounds, which are widely used in drug design and material science. The dinitrophenyl group attached to the benzene ring introduces electron-withdrawing effects, enhancing the reactivity of the molecule and enabling it to participate in various nucleophilic and electrophilic reactions.
In terms of synthesis, N1-(2,4-Dinitrophenyl)benzene-1,2-diamine can be prepared through several methods, including nucleophilic aromatic substitution and coupling reactions. These methods have been optimized to improve yield and purity, ensuring that the compound meets the high standards required for industrial and research applications. The use of microwave-assisted synthesis has also been reported, offering a faster and more efficient route to this compound.
The applications of N1-(2,4-Dinitrophenyl)benzene-1,2-diamine are diverse and expanding rapidly due to advancements in chemical technology. In the pharmaceutical industry, this compound has been utilized as an intermediate in the synthesis of bioactive molecules targeting various diseases. For instance, recent research has focused on its role in developing anti-cancer agents with enhanced selectivity and efficacy.
In addition to pharmaceuticals, N1-(2,4-Dinitrophenyl)benzene-1,2-diamine has found applications in materials science. Its ability to form stable coordination complexes makes it a promising candidate for use in catalysis and sensor technologies. Researchers have also explored its potential as a building block for constructing porous materials and frameworks with tailored properties.
The environmental impact of N1-(2,4-Dinitrophenyl)benzene-1,2-diamine has been a topic of interest in recent years. Studies have shown that proper handling and disposal practices are essential to minimize its environmental footprint. Regulatory agencies have established guidelines to ensure safe handling during synthesis and application processes.
In conclusion, N1-(2,4-Dinitrophenyl)benzene-1,2-diamine (CAS No: 964-78-3) is a versatile compound with significant potential across multiple disciplines. Its unique chemical properties and reactivity make it an invaluable tool in organic synthesis and material development. As research continues to uncover new applications and optimize synthetic methods for this compound
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